(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-18-15-8-4-13(5-9-15)11-17-10-12-2-6-14(16)7-3-12/h2-9,17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBJHDIVUMLQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353353 | |
| Record name | 1-(4-Fluorophenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355815-47-3 | |
| Record name | 1-(4-Fluorophenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Fluoro Benzyl 4 Methoxy Benzyl Amine
Reductive Amination Approaches
Reductive amination is a cornerstone in amine synthesis, valued for its efficiency and high selectivity, which effectively circumvents the over-alkylation issues often encountered in direct alkylation methods. stackexchange.com This process typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in the same pot to the desired amine. chemistrysteps.comlibretexts.org For the synthesis of (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, two primary routes are viable: the reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxybenzylamine (B45378) or, conversely, the reaction of 4-methoxybenzaldehyde (B44291) with 4-fluorobenzylamine (B26447).
Catalyst Systems for Reductive Amination
The choice of reducing agent and catalyst system is critical for the success of a reductive amination, influencing reaction conditions, yields, and compatibility with other functional groups. A range of systems, from classic hydride reagents to advanced transition metal catalysts, can be employed. libretexts.orgwikipedia.org
Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org NaBH(OAc)₃ is particularly mild and effective for a wide array of aldehydes and ketones. stackexchange.com Catalytic hydrogenation using H₂ gas over palladium, platinum, or nickel is another effective method. wikipedia.org More recently, iridium and cobalt-based catalysts have been developed, offering high efficiency under mild conditions. kanto.co.jpmdpi.comacs.org For instance, iridium complexes with picolinamide (B142947) ligands can yield secondary amines with high selectivity. kanto.co.jp
Below is a comparative table of potential catalyst systems for this synthesis.
| Catalyst/Reducing Agent | Typical Solvent | Temperature | Key Advantages |
| NaBH(OAc)₃ | Dichloroethane (DCE), THF | Room Temp | Mild, high chemoselectivity, broad functional group tolerance. stackexchange.com |
| NaBH₃CN | Methanol (MeOH) | Room Temp (pH control) | Effective, but cyanide toxicity is a concern. chemistrysteps.com |
| H₂ / Pd/C | Ethanol (EtOH), Methanol (MeOH) | Room Temp | Clean, high yield, but may reduce other functional groups. wikipedia.orgyoutube.com |
| Iridium Complexes (e.g., Ir-PA1) | Ethanol (EtOH) | 60-80 °C | High selectivity for secondary amines, avoids over-alkylation. kanto.co.jp |
| Cobalt Composites (e.g., Co-DAB/SiO₂) | Toluene | 100 °C (H₂ pressure) | Platinum-metal-free, efficient for aromatic aldehydes. mdpi.com |
Mechanistic Investigations of Reductive Amination Pathways
The mechanism of reductive amination proceeds in a well-understood, stepwise fashion. The reaction initiates with the nucleophilic attack of the primary amine (e.g., 4-methoxybenzylamine) on the carbonyl carbon of the aldehyde (e.g., 4-fluorobenzaldehyde). libretexts.org
This addition forms a transient hemiaminal intermediate. Under the typically neutral or slightly acidic conditions of the reaction, this hemiaminal undergoes dehydration, losing a molecule of water to form a Schiff base, more specifically, an imine intermediate. stackexchange.comchemistrysteps.com This step is reversible. The generated imine possesses a carbon-nitrogen double bond which is susceptible to reduction. A hydride reagent or a catalytic hydrogenation system then reduces the imine to the final secondary amine product, this compound. libretexts.orgyoutube.com The key to a successful one-pot reaction is the use of a reducing agent that is selective for the iminium ion over the starting aldehyde. stackexchange.com
N-Alkylation Reactions Utilizing Halo-benzyl Precursors
Direct N-alkylation represents the most straightforward conceptual approach to synthesizing the target amine. This involves a nucleophilic substitution (Sₙ2) reaction between an amine and an alkyl halide. For the target molecule, this would entail reacting 4-methoxybenzylamine with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) or 4-fluorobenzylamine with 4-methoxybenzyl halide. However, a significant practical challenge is controlling the reaction to prevent over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine byproduct. acs.org
Optimization of N-Alkylation Conditions
Achieving selective mono-N-alkylation requires careful optimization of reaction parameters. Key variables include the choice of base, solvent, temperature, and the stoichiometry of the reactants. Traditional methods often use excess amine to favor the mono-alkylated product, but this is inefficient for valuable starting materials.
Modern protocols have introduced more sophisticated conditions to enhance selectivity. For instance, the use of cesium hydroxide (B78521) (CsOH) as a base has been shown to promote selective mono-N-alkylation of primary amines in high yields. google.com Another innovative strategy involves the use of N-aminopyridinium salts as "ammonia surrogates," which undergo alkylation and subsequent in situ cleavage of the N-N bond, a process described as self-limiting alkylation that effectively prevents over-alkylation. acs.orgnih.govchemrxiv.org
The following table outlines variables for optimizing the N-alkylation synthesis.
| Parameter | Condition | Rationale |
| Base | Cesium Hydroxide (CsOH) | Promotes selective mono-alkylation over dialkylation. google.com |
| Potassium Carbonate (K₂CO₃) | Common, inexpensive base, but may lead to lower selectivity. | |
| Solvent | Acetonitrile (MeCN), DMF | Polar aprotic solvents favor Sₙ2 reactions. |
| Leaving Group | Bromide (Br) or Iodide (I) | More reactive than chloride, allowing for milder reaction conditions. |
| Temperature | Room Temperature to 70 °C | Lower temperatures can improve selectivity by slowing the rate of the second alkylation. acs.orggoogle.com |
Stereochemical Considerations in N-Alkylation
Stereochemistry is a critical aspect in the synthesis of many chiral amines. However, for the specific synthesis of this compound, this consideration is not applicable. The starting materials (4-fluorobenzyl halide and 4-methoxybenzylamine, or vice versa) and the final product are all achiral molecules. The reaction does not create any new stereocenters.
In the broader context of amine synthesis, when the reaction does generate a new chiral center, controlling the stereochemical outcome is paramount. This is often achieved through methods such as using a chiral auxiliary on the amine or employing a chiral catalyst. For example, highly stereoselective benzylations have been achieved using N-sulfinylketimines, where the configuration of the new chiral center is controlled by the chirality of the sulfinyl groups. nih.gov
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all components, offer a highly efficient and atom-economical synthetic route. caltech.edu These reactions streamline synthesis by reducing the number of purification steps and saving time and resources.
For the synthesis of this compound, a plausible MCR approach is the Petasis reaction, also known as the borono-Mannich reaction. nih.gov This reaction typically involves an amine, a carbonyl compound, and an organoboronic acid. A hypothetical Petasis pathway to the target molecule could involve the reaction of 4-methoxybenzylamine, 4-fluorobenzaldehyde, and a suitable boronic acid under mild, acid-free conditions. caltech.edu The mechanism involves the condensation of the amine and aldehyde to form an iminium ion, which then reacts with the nucleophilic boronic acid species. nih.gov
Another potential MCR is the A³ coupling (Aldehyde-Alkyne-Amine). mdpi.com While this would generate a propargylamine, which would require subsequent reduction to achieve the target structure, it highlights the versatility of MCRs in rapidly building molecular complexity.
A hypothetical three-component synthesis is outlined below.
| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Catalyst |
| Petasis Reaction | 4-methoxybenzylamine | 4-fluorobenzaldehyde | A vinyl or aryl boronic acid | None (often thermal) or Lewis Acid |
While specific literature detailing an MCR synthesis of this compound is not prevalent, the principles of these powerful reactions suggest it is a viable and highly efficient potential strategy.
Design of Multicomponent Systems for Benzylamine (B48309) Synthesis
Multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, where three or more reactants are combined in a single reaction vessel to form a complex product that incorporates structural elements from each starting material. rug.nl This approach is prized for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. nih.govtaylorfrancis.com For the synthesis of secondary and tertiary benzylamines, MCRs are particularly advantageous.
A prominent example is the Mannich-type reaction, which can be adapted for benzylamine synthesis. A three-component coupling involving an aldehyde, an amine, and an organozinc reagent can yield functionalized diarylmethylamines. organic-chemistry.org In a hypothetical synthesis of this compound, one could envision a reaction between 4-fluorobenzaldehyde, 4-methoxybenzylamine, and a suitable organometallic reagent or, more directly, a reductive amination protocol.
Another well-established MCR is the Petasis three-component reaction, which couples an aldehyde, an amine, and a boronic acid to form the desired amine product. nih.gov The design of these systems often involves leveraging the reactivity of in-situ generated intermediates, such as iminium ions, which are then trapped by a nucleophile. acs.org Recent advancements have also explored the use of visible-light-mediated reactions, where alkyl radicals are generated and added to iminium ions, offering a novel pathway for carbonyl alkylative amination. acs.org
Table 1: Examples of Multicomponent Reactions for Amine Synthesis
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|---|
| Mannich-type Reaction | Aromatic Halide | Amine | Paraformaldehyde | Zinc-mediated | Tertiary Benzylamines |
| Petasis Reaction | Aldehyde | Amine | Boronic Acid | Heat | Substituted Amines nih.gov |
| Aza-Friedel–Crafts | Phenol | N-Sulfonyl Aldimine | - | Copper(II) triflate | Chiral Secondary Benzylamines nih.gov |
| Carbonyl Alkylative Amination | Aldehyde | Amine | Alkyl Halide | Zinc / Visible Light | α-Branched Alkylamines acs.org |
Scope and Limitations of Multicomponent Approaches
The primary advantage of MCRs is their broad scope. A wide variety of starting materials can often be employed, allowing for the synthesis of large libraries of compounds from a common set of building blocks. rug.nl For benzylamine synthesis, this means that various substituents can be present on the aromatic rings of the aldehyde and amine components, enabling the creation of functionally diverse molecules like this compound. nih.gov These reactions are often compatible with numerous functional groups, which is a significant asset in complex molecule synthesis. rsc.org
However, MCRs are not without limitations. The complexity of having multiple reactive species in one pot can lead to competing side reactions, potentially lowering the yield of the desired product. rsc.org For instance, in reductive amination processes, the direct reduction of the starting aldehyde to an alcohol can compete with imine formation and subsequent reduction. Over-alkylation, leading to the formation of tertiary amines instead of the desired secondary amines, is another common challenge. rsc.orgacs.org
The efficiency and selectivity of an MCR can be highly dependent on the specific substrates and reaction conditions. Some reactions require specific and sometimes costly catalysts, and achieving optimal yields may necessitate careful control over temperature, solvent, and stoichiometry. nih.govresearchgate.net Furthermore, when chiral centers are formed, controlling stereoselectivity can be difficult, often resulting in mixtures of diastereomers that require separation. researchgate.net The need to elaborate on the MCR product with subsequent reactions can also reveal drawbacks if the initial reaction cannot incorporate all necessary functionalities. nih.gov
Green Chemistry Aspects in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In amine synthesis, this often involves minimizing solvent use, employing catalytic rather than stoichiometric reagents, and choosing environmentally benign reaction pathways.
Solvent-Free Synthesis Methodologies
Performing reactions without a solvent offers significant environmental benefits, including reduced waste, lower costs, and simplified purification procedures. For the synthesis of N-substituted amines, solvent-free conditions have been successfully applied. Direct alkylation of amines with benzhydryl chloride has been shown to produce chiral secondary amines in good yields without a solvent. researchgate.net
Microwave irradiation is another technique that can facilitate solvent-free reactions, often leading to higher yields and shorter reaction times. mdpi.com For example, the one-pot synthesis of curcumin (B1669340) 3,4-dihydropyrimidinones has been achieved under solvent-free microwave conditions using a biodegradable catalyst. mdpi.com While a direct solvent-free synthesis for this compound is not explicitly detailed in the literature, these examples demonstrate the principle's viability for related amine syntheses. The development of such a process would involve reacting 4-fluorobenzyl halide or aldehyde with 4-methoxybenzylamine, potentially with catalytic aid and under heat or microwave irradiation to drive the reaction to completion.
Catalytic Hydrogenation for Amine Formation
Catalytic hydrogenation is a cornerstone of green chemistry and a key method for amine synthesis, particularly through reductive amination. rsc.org This process typically involves the reaction of a carbonyl compound (e.g., 4-fluorobenzaldehyde) with an amine (e.g., 4-methoxybenzylamine) to form an imine intermediate in situ. This imine is then immediately reduced to the target secondary amine, this compound, using molecular hydrogen (H₂) as the reductant. acs.org
The primary advantage of using H₂ is that its only byproduct is water, making it an exceptionally clean reducing agent. acs.org The reaction is catalyzed by transition metals, with both heterogeneous and homogeneous catalysts being effective.
Heterogeneous Catalysts: These are solid-phase catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel (Raney Ni), which are widely used due to their high activity, stability, and ease of separation from the reaction mixture, allowing for catalyst recycling. google.comgoogle.com A method using a Pd-C catalyst in the presence of chloroform (B151607) has been developed for preparing N-monosubstituted benzylamines with high yield and selectivity under mild conditions. google.com
Homogeneous Catalysts: These catalysts are soluble in the reaction medium and can offer high selectivity under mild conditions, though their separation from the product can be more challenging.
The continuous synthesis of benzylamine from benzyl (B1604629) alcohol has been demonstrated using a tandem dehydrogenation/amination/reduction sequence over copper and gold catalysts, highlighting an approach that avoids an external H₂ supply by using hydrogen generated in situ from the alcohol. hw.ac.uk
Table 2: Catalytic Systems for Reductive Amination
| Catalyst System | Hydrogen Source | Key Features | Reference |
|---|---|---|---|
| Pd/C and Chloroform | H₂ | High yield (up to 95%) and selectivity; mild conditions (normal temp/pressure). | google.com |
| Ni/Al₂O₃–SiO₂ | (NH₄)₂CO₃ (Ammonia Source) | Effective for producing primary benzylamines from benzyl alcohols. | acs.org |
| Cu/SiO₂ + Au/TiO₂ | In-situ from Benzyl Alcohol | Tandem dehydrogenation/amination/reduction; switches selectivity towards benzylamine. | hw.ac.uk |
| Skeletal Nickel (Raney Ni) | H₂ | Used for hydrogenation of benzonitrile (B105546) to benzylamine at high pressure. | google.com |
Novel Synthetic Route Development and Optimization
The continual search for more efficient, selective, and sustainable synthetic methods drives innovation in organic chemistry. For a target like this compound, novel routes could involve new catalytic systems, one-pot procedures, or advanced process technologies.
Continuous flow synthesis is another modern technique being applied to amine production. This method offers enhanced safety, better temperature and pressure control, and improved scalability compared to traditional batch processes. A one-step continuous synthesis of N-benzylhydroxylamine hydrochloride from benzyl chloride and hydroxylamine (B1172632) hydrochloride has been optimized, achieving a 75% yield. mdpi.com Such a setup could be adapted for the reductive amination of 4-fluorobenzaldehyde with 4-methoxybenzylamine.
Optimization is a critical aspect of route development. This involves systematically varying reaction parameters to maximize yield and purity while minimizing byproducts. For the synthesis of N-substituted benzylamines, optimization might involve screening different catalysts, bases, solvents, and temperatures. researchgate.net For example, in a copper-catalyzed N-arylation, a screen of various ligands, bases, and solvents would be performed to identify the ideal conditions for coupling an aryl halide with an amine.
Table 3: Hypothetical Optimization of a Reductive Amination Step
(Reactants: 4-Fluorobenzaldehyde and 4-Methoxybenzylamine)
| Entry | Catalyst (mol%) | Solvent | H₂ Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5% Pd/C (2) | Methanol | 1 | 25 | 75 |
| 2 | 5% Pd/C (2) | Ethanol | 1 | 25 | 78 |
| 3 | 5% Pt/C (2) | Methanol | 1 | 25 | 82 |
| 4 | 5% Pt/C (2) | Methanol | 5 | 25 | 88 |
| 5 | 5% Pt/C (2) | Methanol | 5 | 40 | 92 |
Theoretical and Computational Investigations of 4 Fluoro Benzyl 4 Methoxy Benzyl Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are essential for elucidating the fundamental electronic properties of a molecule. By solving approximations of the Schrödinger equation, we can determine its geometry, orbital energies, and electron density distribution, which collectively govern its stability and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost.
An initial geometry optimization reveals the most stable three-dimensional arrangement of the atoms. In this optimized structure, the nitrogen atom adopts a trigonal pyramidal geometry, and the two benzyl (B1604629) groups are oriented to minimize steric hindrance. The electron-donating methoxy (B1213986) group (-OCH₃) increases electron density on its attached phenyl ring, while the electron-withdrawing fluorine (-F) atom reduces it on the other. This electronic push-pull effect across the nitrogen bridge is a key feature of the molecule.
The calculated vibrational frequencies can confirm that the optimized geometry represents a true energy minimum (i.e., no imaginary frequencies). Key vibrational modes would include the N-H stretch, C-N stretching of the amine, C-F stretching, and the asymmetric and symmetric C-O-C stretching of the methoxy group.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this amine, the MEP would show a region of high electron density (negative potential, typically colored red) around the nitrogen atom due to its lone pair, making it a primary site for electrophilic attack or hydrogen bonding. Another electronegative region would be near the fluorine atom. In contrast, the amine hydrogen (N-H) would exhibit a positive potential (blue), indicating its susceptibility to act as a hydrogen bond donor.
| Parameter | Calculated Value |
|---|---|
| Dipole Moment | ~2.5 - 3.0 D |
| N-H Bond Length | ~1.01 Å |
| C-N-C Bond Angle | ~112° - 116° |
| Key IR Frequency (N-H Stretch) | ~3350 - 3450 cm-1 |
| Key IR Frequency (C-F Stretch) | ~1220 - 1240 cm-1 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals.
For this compound, the HOMO is expected to be localized primarily on the more electron-rich part of the molecule: the p-methoxybenzyl group and the nitrogen atom. chemrxiv.org The lone pair on the nitrogen and the π-system of the methoxy-substituted ring contribute significantly to this orbital, which acts as the primary electron donor in reactions.
Conversely, the LUMO is predicted to be concentrated on the electron-deficient p-fluorobenzyl ring. scholarsresearchlibrary.com This distribution makes the fluorinated ring the most likely site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily excited and more reactive. The asymmetric substitution in this molecule is expected to result in a moderately sized energy gap.
| Property | Energy (eV) | Localization |
|---|---|---|
| HOMO Energy | ~ -5.5 eV | Nitrogen atom, Methoxy-substituted ring |
| LUMO Energy | ~ -0.5 eV | Fluoro-substituted ring |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | - |
Conformational Analysis and Energy Landscapes
The flexibility of the this compound molecule arises from the rotation around several single bonds, particularly the C-N bonds and the C-C bonds linking the methylene (B1212753) bridges to the phenyl rings. This flexibility gives rise to multiple conformers with different spatial arrangements and energies.
Conformational analysis, often performed by systematically rotating key dihedral angles (a "potential energy surface scan"), can identify the most stable, low-energy conformers. For dibenzylamines, the orientation of the two benzyl groups relative to the nitrogen lone pair is critical. scholarsresearchlibrary.com The lowest energy conformation is typically one that minimizes steric clash between the bulky benzyl groups while optimizing electronic interactions. It is expected that the molecule adopts a "gauche" or "anti" conformation where the two phenyl rings are not eclipsed. scholarsresearchlibrary.comsigmaaldrich.com The relative energies of different conformers are usually within a few kcal/mol, suggesting that multiple conformations may coexist at room temperature. sigmaaldrich.com
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can model hypothetical reaction pathways to predict reactivity and mechanisms. For an amine like this, several reaction types can be investigated.
One common reaction for secondary amines is N-alkylation. A computational model could simulate the reaction with an alkyl halide (e.g., methyl iodide). The modeling would map the energy profile of the reaction, starting from the reactants, proceeding through a transition state, and ending with the products (a tertiary ammonium (B1175870) salt). The transition state analysis would calculate the activation energy, which determines the reaction rate. The nitrogen's lone pair, identified as a nucleophilic center by the MEP and HOMO analysis, would be the attacking site.
Another potential reaction is oxidation. The model could explore the removal of an electron from the HOMO, likely leading to the formation of a radical cation centered on the nitrogen and the methoxy-benzyl moiety. The stability of this radical cation could be assessed, providing insight into the molecule's redox properties.
Intermolecular Interactions and Supramolecular Assembly Prediction
The functional groups on this compound dictate how it interacts with itself and with other molecules, which is fundamental to predicting its physical properties and how it might assemble in a solid state.
Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding, where the N-H group acts as a donor and the nitrogen lone pair, the oxygen of the methoxy group, or the fluorine atom can act as acceptors. nih.gov
π-π Stacking: The two aromatic rings can interact with rings on adjacent molecules through π-π stacking, where the electron clouds of the rings attract each other.
C-H···F and C-H···π Interactions: Weak hydrogen bonds, such as those between a C-H bond and the electronegative fluorine atom (C-H···F) or the face of a phenyl ring (C-H···π), are also expected to play a role in stabilizing the crystal lattice. nih.gov
These varied interactions suggest that the molecule could form complex supramolecular structures in the solid state, potentially leading to interesting crystal packing arrangements. mdpi.com
Computational Design Principles for Modified Amine Structures
The computational data gathered provides a rational basis for designing new amine structures with tailored properties.
Tuning Reactivity: The reactivity of the amine can be systematically tuned. To enhance nucleophilicity, the electron-donating strength could be increased, for example, by replacing the para-methoxy group with a stronger donor like a dimethylamino group (-N(CH₃)₂). Conversely, to decrease nucleophilicity and increase oxidative stability, stronger electron-withdrawing groups could be added to both rings. chemrxiv.orgscispace.com
Altering Electronic Properties: The HOMO-LUMO gap can be engineered. Adding more electron-donating groups will typically raise the HOMO energy, while adding more electron-withdrawing groups will lower the LUMO energy. scispace.com Decreasing the HOMO-LUMO gap in this manner could be a strategy for designing molecules with specific electronic or optical properties, such as those used in organic electronics. sigmaaldrich.com
Modifying Intermolecular Forces: The potential for supramolecular assembly can be controlled. For instance, introducing additional hydrogen bond donors or acceptors (like hydroxyl groups) could enforce more specific and stronger self-assembly patterns. Replacing the fluorine atom with a larger halogen like chlorine or bromine would alter the weak interactions and impact crystal packing.
By using computational models to predict the effects of these modifications, chemists can prioritize synthetic targets and accelerate the discovery of new molecules with desired functions, be it for materials science, catalysis, or pharmacology.
Chemical Reactivity and Reaction Mechanisms of 4 Fluoro Benzyl 4 Methoxy Benzyl Amine
Acid-Base Properties in Non-Aqueous Media
The presence of a secondary amine group confers basic properties upon (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. The lone pair of electrons on the nitrogen atom can accept a proton, allowing the molecule to act as a Brønsted-Lowry base. In non-aqueous solvents, its basic strength is influenced by the electronic effects of the attached benzyl (B1604629) groups and the nature of the solvent itself.
The equilibrium between the free base and its protonated form in a non-aqueous solvent (S) can be represented as: C₁₅H₁₆FNO + SH⁺ ⇌ [C₁₅H₁₆FNOH]⁺ + S
The position of this equilibrium is dependent on the acidity of the protonated solvent (SH⁺) and the amine's intrinsic basicity. In acidic non-aqueous media, the amine will predominantly exist in its protonated, salt form. For instance, reaction with hydrochloric acid readily forms this compound hydrochloride, a salt with increased stability and solubility in certain media. numberanalytics.com
Nucleophilic Reactivity Profiles
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. Secondary amines are generally considered strong nucleophiles, often more so than primary amines due to the electron-donating nature of the additional alkyl/benzyl group, and less sterically hindered than tertiary amines. masterorganicchemistry.com The nucleophilicity of this specific compound is critical for its role in synthetic chemistry, where it can react with various electrophiles.
Typical nucleophilic reactions for this amine include:
Alkylation: Reaction with alkyl halides to form tertiary amines.
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
The rate and success of these reactions depend on the electrophile's reactivity and the reaction conditions. Studies on similar benzylamines show that they readily participate in nucleophilic substitution reactions. rsc.org The steric bulk of the two benzyl groups may slightly impede reactions with highly hindered electrophiles compared to less bulky secondary amines.
Table 1: Comparison of Expected Nucleophilicity
| Amine Type | General Nucleophilicity Trend | Rationale |
|---|---|---|
| Primary Amines (e.g., Benzylamine) | Good | Less sterically hindered but only one electron-donating group. |
| Secondary Amines (e.g., this compound) | Excellent | Good balance of increased electron density from two groups and manageable steric hindrance. masterorganicchemistry.com |
Electrophilic Substitution Patterns on Aromatic Rings
The two aromatic rings in this compound are subject to electrophilic aromatic substitution (EAS). The position of substitution on each ring is directed by the existing substituents: the fluoro group on one ring, the methoxy (B1213986) group on the other, and the overarching influence of the N-benzylamine moiety.
On the 4-Fluorobenzyl Ring:
Benzylamine (B48309) Group: The entire N-benzyl group attached to the ring is electron-withdrawing and thus deactivating.
Therefore, electrophilic attack on the 4-fluorobenzyl ring is generally disfavored compared to the methoxy-substituted ring. If forced, substitution would be directed to the positions ortho to the fluorine atom (positions 3 and 5).
On the 4-Methoxybenzyl Ring:
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. assets-servd.host
Benzylamine Group: Again, this is a deactivating influence.
The powerful activating effect of the methoxy group dominates, making this ring the primary site for electrophilic attack. Substitution will occur at the positions ortho to the methoxy group (positions 3 and 5), as the para position is already occupied by the benzylamine linkage.
Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution
| Aromatic Ring | Substituent | Effect on Reactivity | Directing Influence | Predicted Position of Attack |
|---|---|---|---|---|
| 4-Fluorobenzyl | -F | Deactivating masterorganicchemistry.comlibretexts.org | Ortho, Para masterorganicchemistry.comlibretexts.org | C-3 and C-5 |
| -CH₂-N- | Deactivating | Meta | C-3 and C-5 | |
| 4-Methoxybenzyl | -OCH₃ | Activating assets-servd.host | Ortho, Para assets-servd.host | C-3 and C-5 |
Oxidative Transformations and Degradation Pathways
The this compound molecule contains sites susceptible to oxidation. The secondary amine and the electron-rich methoxybenzyl group are the most likely points of attack by oxidizing agents.
The benzylic C-N bond and the amine itself can be oxidized. numberanalytics.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the C-N bond. numberanalytics.com Similarly, the methoxy group makes its aromatic ring electron-rich and thus susceptible to oxidative cleavage by powerful agents like ozone, which could result in the formation of aldehydes. numberanalytics.com The secondary amine can also be oxidized to form the corresponding hydroxylamine (B1172632) or nitrone under specific conditions.
Investigations into Amine-Based Rearrangement Reactions
Benzylamines are known to participate in certain rearrangement reactions, most notably the Sommelet-Hauser rearrangement. This reaction involves the wikipedia.orgchemistry-reaction.com-sigmatropic rearrangement of a benzylic quaternary ammonium (B1175870) salt in the presence of a strong base, such as sodium amide. wikipedia.orgchemistry-reaction.com
For this compound, this rearrangement would not occur directly as it is a secondary amine. It would first need to be converted into a quaternary ammonium salt, for example, by methylation with an agent like methyl iodide. This would produce a salt such as (4-Fluoro-benzyl)-(4-methoxy-benzyl)-dimethylammonium iodide.
Once the quaternary salt is formed, treatment with a strong base could initiate the rearrangement. The base would deprotonate a benzylic carbon, forming an ylide. This ylide could then undergo a wikipedia.orgchemistry-reaction.com-sigmatropic shift, resulting in the migration of one of the benzyl groups to the ortho position of the other, forming a new C-C bond and a tertiary amine. wikipedia.org This pathway competes with the Stevens rearrangement, and the selectivity can often be tuned by the reaction conditions. rsc.org
Catalytic Decomposition Mechanisms
Under catalytic conditions, particularly with transition metal catalysts and in the presence of hydrogen or other reagents, secondary amines can undergo decomposition. For this compound, several catalytic decomposition pathways are plausible.
One significant pathway is catalytic hydrogenolysis, commonly known as debenzylation. Using a catalyst like Palladium on carbon (Pd/C) in the presence of hydrogen gas, the C-N bonds connecting the benzyl groups can be cleaved. numberanalytics.com This would lead to the decomposition of the molecule into smaller fragments, such as 4-fluorotoluene, 4-methoxytoluene, and ammonia (B1221849), or intermediate primary amines like 4-fluorobenzylamine (B26447) and 4-methoxybenzylamine (B45378).
In the context of organocatalysis, secondary amines themselves can act as catalysts, but they can also be deactivated or decomposed. For instance, in reactions involving aldehydes, secondary amines can form enamines. Undesired side reactions, such as aldol (B89426) reactions, can lead to the formation of byproducts that bind to the amine, effectively deactivating it as a catalyst. researchgate.net Furthermore, under certain conditions, catalytic dehydrogenation could occur, leading to the formation of imines.
Derivatives and Analogues of 4 Fluoro Benzyl 4 Methoxy Benzyl Amine
Systematic Structural Modifications at the Benzyl (B1604629) Moieties
The synthesis of analogues with varied fluorine substitution patterns is readily achieved by selecting different fluorinated benzaldehydes or benzylamines as starting materials. This strategy allows for the introduction of one or more fluorine atoms at various positions on the benzyl ring. For instance, reacting 2,4-difluorobenzaldehyde (B74705) with 4-methoxybenzylamine (B45378) under reductive amination conditions yields N-(2,4-difluorobenzyl)-N-(4-methoxybenzyl)amine. This approach provides a systematic way to explore the impact of fluorine's potent electron-withdrawing effects and its ability to form key interactions. While direct fluorination of the parent molecule is challenging, building the analogues from fluorinated precursors is a highly effective strategy. nih.gov
Table 1: Synthesis of Fluoro-Substituted Analogues via Reductive Amination
| Aldehyde Precursor | Amine Precursor | Product |
| 2-Fluorobenzaldehyde | 4-Methoxybenzylamine | (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine |
| 3-Fluorobenzaldehyde | 4-Methoxybenzylamine | (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine |
| 2,4-Difluorobenzaldehyde | 4-Methoxybenzylamine | (2,4-Difluoro-benzyl)-(4-methoxy-benzyl)-amine |
| 4-Fluorobenzaldehyde (B137897) | 2-Fluorobenzylamine | (4-Fluoro-benzyl)-(2-fluoro-benzyl)-amine |
Analogous to the synthesis of fluoro-substituted derivatives, analogues bearing different methoxy (B1213986) substitution patterns can be prepared. By utilizing variously methoxylated benzaldehydes or benzylamines, the number and position of the electron-donating methoxy groups can be altered. For example, the reaction of 3,4-dimethoxybenzaldehyde (B141060) with 4-fluorobenzylamine (B26447) provides N-(3,4-dimethoxybenzyl)-N-(4-fluorobenzyl)amine. This modularity allows for the synthesis of a library of compounds to probe the effects of methoxy group placement on molecular properties. The synthesis of related structures, such as those containing 3,4-dimethoxybenzyl groups, has been documented in the literature, underscoring the feasibility of this approach. lookchem.comresearchgate.net
Table 2: Synthesis of Methoxy-Substituted Analogues via Reductive Amination
| Aldehyde Precursor | Amine Precursor | Product |
| 3-Methoxybenzaldehyde | 4-Fluorobenzylamine | (3-Methoxy-benzyl)-(4-fluoro-benzyl)-amine |
| 3,4-Dimethoxybenzaldehyde | 4-Fluorobenzylamine | (3,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine |
| 4-Methoxybenzaldehyde (B44291) | 2,4-Difluorobenzylamine | (4-Methoxy-benzyl)-(2,4-difluoro-benzyl)-amine |
| 2,4-Dimethoxybenzaldehyde | 4-Fluorobenzylamine | (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine |
Substitution at the Amine Nitrogen
The secondary amine nitrogen of (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is a key site for further derivatization, allowing for the synthesis of tertiary amines and quaternary ammonium (B1175870) salts.
The parent compound is a secondary amine, synthesized as described previously. Tertiary amines can be synthesized from this secondary amine via N-alkylation or N-acylation followed by reduction. A common method for N-alkylation involves reacting the secondary amine with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction.
Alternatively, tertiary amines can be prepared via a stepwise or one-pot reductive amination sequence. For instance, N-methylation can be achieved using the Eschweiler-Clarke reaction, which employs formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. youtube.com This reaction is specific for the methylation of primary and secondary amines.
Table 3: Synthesis of Tertiary Amine Derivatives
| Secondary Amine | Reagent(s) | Product |
| This compound | Methyl iodide, DIPEA | (4-Fluoro-benzyl)-(4-methoxy-benzyl)-methyl-amine |
| This compound | Ethyl bromide, DIPEA | Ethyl-(4-fluoro-benzyl)-(4-methoxy-benzyl)-amine |
| This compound | Formaldehyde, Formic acid | (4-Fluoro-benzyl)-(4-methoxy-benzyl)-methyl-amine |
Quaternary ammonium salts are typically synthesized from tertiary amines through the Menshutkin reaction. nih.gov This involves the N-alkylation of a tertiary amine with an alkyl halide. For example, (4-Fluoro-benzyl)-(4-methoxy-benzyl)-methyl-amine can be treated with an alkyl halide like methyl iodide to yield the corresponding quaternary ammonium iodide salt. The reaction is often carried out in a polar solvent. google.comgoogleapis.com The synthesis of quaternary ammonium salts from variously substituted benzyl halides is a well-established method. google.comgoogleapis.com It is also possible to achieve direct quaternization from a secondary amine by using an excess of the alkylating agent and a suitable base. rsc.org
Table 4: Synthesis of Quaternary Ammonium Salts
| Tertiary Amine Precursor | Alkylating Agent | Product |
| (4-Fluoro-benzyl)-(4-methoxy-benzyl)-methyl-amine | Methyl Iodide | (4-Fluoro-benzyl)-(4-methoxy-benzyl)-dimethyl-ammonium iodide |
| (4-Fluoro-benzyl)-(4-methoxy-benzyl)-methyl-amine | Benzyl Bromide | Benzyl-(4-fluoro-benzyl)-(4-methoxy-benzyl)-methyl-ammonium bromide |
| Ethyl-(4-fluoro-benzyl)-(4-methoxy-benzyl)-amine | Ethyl Iodide | Diethyl-(4-fluoro-benzyl)-(4-methoxy-benzyl)-ammonium iodide |
Structure-Reactivity Relationship Studies for Derivatives
The reactivity and biological activity of derivatives of this compound are intricately linked to the nature and position of substituents on the aromatic rings and modifications of the central amine. Structure-activity relationship (SAR) studies on analogous N-benzylamine and dibenzylamine (B1670424) compounds have provided significant insights into the electronic and steric effects that govern their interactions with biological targets.
A key aspect of the parent molecule is the presence of a fluorine atom on one phenyl ring and a methoxy group on the other. The fluorine atom, being highly electronegative, can influence the molecule's properties in several ways, including enhancing metabolic stability and modulating receptor binding affinity. The methoxy group, an electron-donating group, can also play a crucial role in receptor interactions. cambridgemedchemconsulting.com
Studies on related primary amino acid derivatives have shown that the nature of substituents on the benzyl ring significantly impacts biological activity. For instance, in a series of (R)-N'-benzyl 2-amino-3-methylbutanamide (B3250160) derivatives, it was found that electron-withdrawing groups on the benzylamide ring retained or improved anticonvulsant activity, whereas electron-donating groups led to a decrease or loss of activity. nih.gov This suggests that for certain biological targets, reducing the electron density of one of the phenyl rings can be beneficial for activity.
Furthermore, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1 has demonstrated that substitutions on the benzylamine (B48309) portion are well-tolerated and can be optimized to achieve high potency. For example, replacing a hydrogen with a 4-phenyl group on the benzylamine resulted in a compound with a comparable half-maximal inhibitory concentration (IC50). Further modifications, such as introducing a pyridine (B92270) ring, led to compounds with IC50 values in the low micromolar range. acs.org These findings highlight the potential for significant activity gains through systematic substitution on the benzyl rings of dibenzylamine-type structures.
The following table summarizes key structure-reactivity relationship findings from studies on compounds analogous to this compound.
| Compound Series | Structural Modification | Observed Effect on Activity | Reference |
| (R)-N'-benzyl 2-amino-3-methylbutanamide Derivatives | Introduction of electron-withdrawing groups (e.g., fluorine) on the N'-benzylamide ring. | Retention or improvement of anticonvulsant activity. | nih.gov |
| (R)-N'-benzyl 2-amino-3-methylbutanamide Derivatives | Introduction of electron-donating groups on the N'-benzylamide ring. | Loss of anticonvulsant activity. | nih.gov |
| N-benzyl-2-phenylpyrimidin-4-amine Derivatives | Substitution at the 4-position of the benzylamine with a phenyl ring. | Well-tolerated with comparable IC50 values for USP1/UAF1 inhibition. | acs.org |
| N-benzyl-2-phenylpyrimidin-4-amine Derivatives | Substitution at the 3- or 4-position of the benzylamine with a pyridine ring. | Approached IC50 values of 1.1 µM and 1.9 µM, respectively. | acs.org |
These studies collectively indicate that the electronic properties of the substituents on the phenyl rings are a critical determinant of the biological activity of dibenzylamine derivatives. The interplay between inductive and resonance effects of these substituents can fine-tune the molecule's interaction with its biological target. libretexts.org
Design Principles for Targeted Amine Analogues
The design of targeted amine analogues based on the this compound scaffold employs several key medicinal chemistry principles. These strategies aim to optimize the pharmacological profile of the lead compound by enhancing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
One of the fundamental design principles is bioisosteric replacement . cambridgemedchemconsulting.com This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.com For instance, the fluorine atom in the parent compound can be considered a bioisostere of a hydrogen atom. nih.gov Its introduction can significantly alter the electronic properties and metabolic stability of the molecule. nih.gov Similarly, the methoxy group can be replaced by other groups to modulate activity. For example, replacing a methoxy group with an alkyl group can affect metabolic stability, while incorporating a 5- or 6-membered ring can restore it. cambridgemedchemconsulting.com
Pharmacophore modeling is another powerful tool in the design of targeted analogues. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to interact with a specific biological target. dovepress.comd-nb.info By identifying the key pharmacophoric features of this compound and its active analogues, researchers can design new molecules that retain these features while incorporating novel structural elements to improve other properties. dovepress.com This approach is widely used for virtual screening of compound libraries to identify new hits with desired biological activity. dovepress.com
Structure-guided molecular hybridization is a design strategy that combines structural elements from different known active molecules to create a new hybrid compound with potentially enhanced or novel activity. Based on the analysis of reported antagonists and crystallographic data, new series of derivatives can be designed and synthesized. For example, a study on P2Y14 receptor antagonists led to the design of 3-substituted 5-amidobenzoate derivatives with potent antagonistic activity. nih.gov
The following table outlines some of the key design principles used for developing targeted amine analogues.
| Design Principle | Description | Application Example | Reference |
| Bioisosteric Replacement | Exchanging an atom or group with a broadly similar one to create a new molecule with similar or improved biological properties. | Replacing a hydrogen atom with a fluorine atom to enhance metabolic stability and modulate receptor binding. | cambridgemedchemconsulting.comnih.gov |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity to guide the design of new molecules. | Creating a pharmacophore model to virtually screen for new compounds that fit the required interaction pattern for a specific target. | dovepress.comd-nb.info |
| Structure-Guided Molecular Hybridization | Combining structural fragments from different active molecules to create a new hybrid with potentially improved properties. | Designing novel P2Y14 receptor antagonists by combining features of known inhibitors. | nih.gov |
Through the application of these and other medicinal chemistry strategies, the this compound scaffold continues to be a valuable starting point for the discovery and development of novel therapeutic agents.
The Pivotal Role of this compound in Advancing Organic Synthesis Methodologies
The secondary amine this compound, with its distinct electronic and steric properties conferred by the fluoro and methoxy substituents on its benzyl groups, presents a compelling scaffold for the development of novel reagents and ligands in organic synthesis. This article explores the potential applications of this compound, focusing on its role as a chiral auxiliary in asymmetric synthesis and as a versatile ligand in metal-catalyzed reactions, thereby highlighting its significance in the construction of complex molecular architectures with high stereochemical control and efficiency.
Supramolecular Chemistry and Self Assembly Involving 4 Fluoro Benzyl 4 Methoxy Benzyl Amine
Hydrogen Bonding Networks in Crystal Engineering
In the solid state, the interplay of hydrogen bonds is a primary determinant of the crystal packing of small organic molecules. For (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, the secondary amine (N-H) group is the most prominent hydrogen bond donor. It is expected to form robust N-H···N or N-H···O hydrogen bonds. The nitrogen atom of the amine and the oxygen atom of the methoxy (B1213986) group are the most likely hydrogen bond acceptors.
Table 1: Potential Hydrogen Bonding Interactions in Solid this compound
| Donor | Acceptor | Interaction Type | Predicted Significance |
| N-H (amine) | N (amine) | Strong | High |
| N-H (amine) | O (methoxy) | Strong | High |
| C-H (aromatic) | F (fluoro) | Weak | Moderate |
| C-H (aliphatic) | F (fluoro) | Weak | Moderate |
| N-H (amine) | π (aromatic ring) | Weak | Moderate |
| C-H (aromatic/aliphatic) | π (aromatic ring) | Weak | Low |
P-X and N-X Interactions in Self-Assembled Systems
Beyond conventional hydrogen bonds, other non-covalent interactions involving the p-systems of the aromatic rings and the heteroatoms (nitrogen and fluorine) are crucial in directing self-assembly.
π-π Stacking: The two benzyl (B1604629) rings in this compound can engage in π-π stacking interactions. The substitution pattern—one ring being electron-deficient due to the fluorine atom and the other electron-rich due to the methoxy group—could favor a face-to-face stacking arrangement to optimize electrostatic interactions.
C-H···π Interactions: The aliphatic C-H bonds of the methylene (B1212753) bridges and the aromatic C-H bonds can interact with the electron-rich π-faces of the benzene (B151609) rings, further stabilizing the supramolecular structure.
Halogen Bonding (involving Fluorine): While fluorine is the least polarizable halogen and thus the weakest halogen bond donor, the possibility of C-F···N or C-F···O interactions cannot be entirely dismissed, especially in the absence of stronger competing interactions. However, given the strength of the N-H hydrogen bond donor, such interactions are likely to be of secondary importance.
Host-Guest Chemistry with Macrocyclic Receptors
The this compound molecule possesses suitable functionalities to act as a guest for various macrocyclic hosts. The secondary ammonium (B1175870) cation, formed upon protonation, would be an excellent guest for crown ethers, such as 18-crown-6, through the formation of multiple N+-H···O hydrogen bonds.
Cyclodextrins, with their hydrophobic cavities, could encapsulate one of the benzyl moieties. The choice between the fluoro- and methoxy-substituted ring would depend on the specific cyclodextrin (B1172386) size and the subtle interplay of hydrophobic and van der Waals interactions.
Table 2: Hypothetical Host-Guest Systems with this compound as the Guest
| Host Macrocycle | Potential Binding Site on Guest | Primary Driving Interactions |
| 18-Crown-6 | Protonated Amine (-NH2+-) | Ion-Dipole, Hydrogen Bonding |
| β-Cyclodextrin | 4-Fluorobenzyl or 4-Methoxybenzyl Ring | Hydrophobic Effect, van der Waals |
| Sulfonated Calix nih.govarene | Protonated Amine and Benzyl Groups | Electrostatic, C-H···π, Hydrophobic |
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen atom of the secondary amine in this compound can act as a ligand to coordinate with metal ions, opening the possibility for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). However, the flexibility of the dibenzylamine (B1670424) backbone might pose a challenge to the formation of highly crystalline, porous frameworks.
To be effectively utilized in MOF synthesis, the ligand would likely need to be incorporated into a more rigid multitopic linker, for instance, by functionalizing a terephthalic acid or a similar building block with the dibenzylamine moiety. The fluorine and methoxy groups could then decorate the pores of the resulting MOF, influencing its properties, such as gas sorption selectivity or catalytic activity. The amine functionality itself could serve as a basic site for catalysis or as a point for post-synthetic modification.
Design Principles for Self-Assembling Molecular Systems
Based on the analysis of the functional groups present in this compound, several design principles for directing its self-assembly can be proposed:
Control of Protonation State: The protonation state of the secondary amine will be a critical factor. In its neutral form, it can act as both a hydrogen bond donor and acceptor. Upon protonation, it becomes a much stronger hydrogen bond donor, which would significantly alter the resulting supramolecular structures.
Solvent Effects: The choice of solvent will play a crucial role in modulating the non-covalent interactions. Polar, protic solvents will compete for hydrogen bonding sites, potentially disrupting self-assembly, while non-polar solvents would favor the formation of strong intermolecular hydrogen bonds and π-π stacking.
Introduction of Complementary Molecules: Co-crystallization with molecules that have complementary hydrogen bonding functionalities (e.g., carboxylic acids or pyridyl derivatives) could lead to the formation of well-defined binary co-crystals with predictable network structures.
Hierarchical Assembly: The interplay of strong (N-H···N/O) and weaker (C-H···F, C-H···π, π-π) interactions could lead to hierarchical self-assembly, where primary hydrogen-bonded chains or tapes are subsequently organized by weaker forces.
Advanced Chemosensor Design Utilizing 4 Fluoro Benzyl 4 Methoxy Benzyl Amine Scaffolds
Mechanistic Principles of Amine-Based Sensing
The amine functional group is a versatile component in chemosensor design due to its ability to interact with a wide range of analytes through various mechanisms. In the context of the (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine scaffold, the central secondary amine would be the primary site of analyte interaction. The core sensing mechanisms that could be harnessed include:
Proton Transfer: The lone pair of electrons on the nitrogen atom of the amine makes it a Brønsted-Lowry base, capable of accepting a proton from acidic analytes. This protonation event would drastically alter the electronic properties of the molecule, leading to a detectable signal. For instance, exposure to acidic vapors could lead to the formation of an ammonium (B1175870) salt, which could be signaled by a change in fluorescence or color.
Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor. This allows for the recognition of analytes that can participate in hydrogen bonding interactions, such as phenols, carboxylic acids, and certain nitroaromatic compounds. The formation of a hydrogen-bonded complex would perturb the electronic environment of the sensor molecule, providing a signaling pathway.
Electron Transfer: The amine can act as an electron donor, making it suitable for detecting electron-deficient analytes. Photoinduced electron transfer (PET) is a common mechanism in fluorescent chemosensors. In a PET sensor, the amine can quench the fluorescence of a nearby fluorophore. Upon binding to an analyte, this quenching effect can be inhibited or enhanced, leading to a "turn-on" or "turn-off" fluorescent response. acs.org
Nucleophilic Addition: The amine can undergo nucleophilic addition reactions with certain analytes, such as aldehydes and ketones. This covalent bond formation would result in a significant and often irreversible change in the sensor's structure and spectroscopic properties.
Fluorophore or Chromophore Integration Strategies
To translate an analyte binding event into a measurable signal, the this compound scaffold must be integrated with a signaling unit, typically a fluorophore or a chromophore. Several strategies could be employed for this integration:
Direct Functionalization: The amine itself can be part of a larger conjugated system that is inherently fluorescent or colored. For example, the amine could be a substituent on an aromatic fluorophore like benzanthrone. mdpi.com In such a design, the interaction of an analyte with the amine would directly modulate the electronic structure of the signaling unit.
Covalent Tethering: A fluorophore or chromophore could be covalently attached to the scaffold via a linker. The choice of linker is crucial as it can influence the efficiency of signal transduction between the receptor (the amine) and the signaling unit. This modular approach allows for the independent optimization of the receptor and signaling components. nih.gov
"Receptor-Spacer-Fluorophore" Architecture: This is a classic design for fluorescent chemosensors. The this compound would act as the receptor. It would be connected via a non-conjugated spacer to a fluorophore. In the absence of an analyte, a process like PET from the amine to the fluorophore can quench the fluorescence. Binding of an analyte to the amine would suppress this PET process, restoring the fluorescence in a "turn-on" fashion.
The selection of the fluorophore or chromophore would be dictated by the desired optical properties, such as excitation and emission wavelengths, quantum yield, and photostability. The presence of the fluoro- and methoxy- groups on the benzyl (B1604629) rings of the scaffold could also be leveraged to fine-tune the spectroscopic properties of the integrated signaling unit.
Receptor Design for Specific Analytes
While the inherent reactivity of the amine group provides a basis for sensing, achieving high selectivity for a specific analyte often requires the design of a more sophisticated receptor site. The this compound scaffold offers a template for creating such specific binding pockets.
Incorporation into Macrocycles: The secondary amine could be one of the donor atoms in a macrocyclic structure, such as a cyclophane or a calixarene. The pre-organized cavity of a macrocycle can provide size and shape selectivity for the binding of specific guest molecules.
Introduction of Additional Functional Groups: The benzyl rings of the scaffold could be further functionalized with groups that can participate in specific interactions with the target analyte. For example, the introduction of hydroxyl or carboxyl groups could enhance the binding of analytes that can form multiple hydrogen bonds.
Molecular Imprinting: A powerful technique for creating highly selective recognition sites is molecular imprinting. instras.com In this approach, a polymer network is formed around a template molecule (the analyte). After removal of the template, a cavity is left behind that is complementary in size, shape, and functionality to the analyte. The this compound could be incorporated as a functional monomer in the imprinting process.
The following table illustrates hypothetical receptor designs based on the this compound scaffold for the detection of different analytes.
| Target Analyte | Receptor Design Strategy | Key Interactions |
| Protons (pH sensing) | Unmodified scaffold | Protonation of the secondary amine |
| Metal Ions (e.g., Cu²⁺) | Incorporation into a macrocycle with other donor atoms | Coordination of the metal ion with the amine and other donors |
| Nitroaromatic Explosives | Introduction of electron-donating groups on the benzyl rings | π-π stacking and hydrogen bonding |
| Biogenic Amines | Molecularly imprinted polymer with the scaffold as a functional monomer | Shape complementarity and specific functional group interactions |
Theoretical Modeling of Sensor-Analyte Interactions
Computational chemistry and theoretical modeling are indispensable tools in the design of modern chemosensors. amanote.com These methods can provide valuable insights into the interactions between a sensor molecule and an analyte, guiding the rational design of more effective sensors.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure of the this compound scaffold and its complexes with various analytes. These calculations can predict the most stable binding geometries, calculate binding energies, and simulate the changes in spectroscopic properties (e.g., UV-Vis and fluorescence spectra) upon analyte binding.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the sensor-analyte complex in a solvent environment. This can provide information about the conformational changes that occur upon binding and the role of solvent molecules in the recognition process.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to establish a mathematical relationship between the structural features of a series of sensor molecules and their sensing performance. mdpi.com This can help in identifying the key molecular descriptors that govern sensitivity and selectivity, thereby facilitating the design of improved sensors.
The table below presents a summary of how theoretical modeling could be applied to chemosensors based on the this compound scaffold.
| Modeling Technique | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of binding energy with a target analyte | Assessment of binding affinity and selectivity |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis and fluorescence spectra | Prediction of the optical response of the sensor |
| Molecular Dynamics (MD) | Simulation of the sensor in a solvent with the analyte | Understanding the dynamic stability of the sensor-analyte complex |
| QSAR | Analysis of a library of scaffold derivatives | Identification of structural modifications to enhance sensitivity |
Methodological Advancements for Analysis in Chemical Research Excluding Basic Identification & Clinical Context
In Situ Monitoring Techniques for Reaction Progress
Real-time monitoring of chemical reactions is crucial for optimizing conditions, understanding kinetics, and ensuring the safe scale-up of synthetic processes. For the synthesis of (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, which can be formed through processes like reductive amination, in situ monitoring provides invaluable insights that traditional offline analysis cannot.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling of flow chemistry reactors with NMR spectroscopy represents a powerful tool for in-line reaction analysis. This setup allows for the continuous introduction of starting materials into a reactor, with the product stream flowing directly through an NMR flow cell. This approach offers several advantages over traditional batch processing, including improved heat and mass transfer and enhanced safety when handling reactive intermediates. For a reaction producing this compound, a flow system coupled with a high-resolution or benchtop NMR instrument could monitor the disappearance of reactant signals (e.g., 4-fluorobenzaldehyde (B137897) and 4-methoxybenzylamine) and the concurrent appearance of the product's characteristic signals. This technique is particularly adept at detecting unstable intermediates that are crucial for understanding the reaction mechanism but would be missed by conventional offline analysis.
Thin-Layer Chromatography (TLC): While a more conventional technique, TLC is often used for rapid, qualitative monitoring of reaction progress. In the synthesis of complex molecules containing moieties similar to the target compound, TLC is employed to determine when the starting materials have been completely consumed, indicating the reaction's completion before workup. For the synthesis of this compound, aliquots can be periodically taken from the reaction mixture and analyzed by TLC to track the formation of the product and the consumption of reactants.
Development of Chromatographic Separation Methodologies
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of synthetic compounds like this compound. The development of a robust HPLC method ensures the accurate quantification and isolation of the target compound from unreacted starting materials and potential byproducts.
A typical method development strategy for a substituted benzylamine (B48309) would involve reverse-phase HPLC (RP-HPLC). Key parameters that are systematically optimized include the stationary phase (column), mobile phase composition, and detection wavelength.
Method Development Parameters:
Stationary Phase: A C18 column is a common starting point for the separation of aromatic compounds due to its hydrophobic nature, which provides good retention for molecules like this compound.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used as an initial "scouting run" to determine the approximate solvent composition needed to elute all components with good resolution. For example, a gradient of 5% to 95% acetonitrile over 10-20 minutes can effectively separate compounds with a wide range of polarities.
Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set to an absorbance maximum of the analyte to ensure high sensitivity. For aromatic compounds, a wavelength of around 225 nm is often effective.
Once developed, the method is validated according to established guidelines to ensure its linearity, precision, accuracy, and robustness. This process confirms that the method is reliable for routine analysis and quantification.
Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Substituted Benzylamines This table is a representative example based on typical method development for related compounds.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Zorbax SB-C18, 5 µm (4.6 x 250 mm) | Provides excellent separation for non-polar to moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and low UV cutoff. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar impurities and the less polar product. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 225 nm | Wavelength at which the aromatic rings exhibit strong absorbance. |
Application of Advanced Spectroscopic Techniques for Mechanistic Studies
While 1D NMR (¹H and ¹³C) is standard for structural confirmation, advanced 2D NMR techniques are vital for unambiguous signal assignment and for studying reaction mechanisms, especially in complex molecules that share structural motifs with this compound.
Two-Dimensional (2D) NMR Spectroscopy:
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. In a molecule containing multiple aromatic rings and methylene (B1212753) bridges, HSQC is essential for definitively assigning which protons belong to which carbons. For instance, it can distinguish the methylene protons of the 4-fluorobenzyl group from those of the 4-methoxybenzyl group by correlating them to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For example, an HMBC spectrum could show a correlation from the methylene protons to the carbons of the adjacent aromatic ring, confirming the connectivity of the benzyl (B1604629) groups to the central nitrogen atom.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique. It can confirm the incorporation of the 4-fluorobenzyl moiety and provide information about its electronic environment.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, allowing for the determination of its elemental formula. This technique is used to confirm the identity of the final product and can also be coupled with liquid chromatography (LC-MS) to identify intermediates and byproducts in the reaction mixture, offering clues to the reaction pathway.
Table 2: Expected Spectroscopic Data for this compound This table presents expected chemical shifts and correlations based on analogous structures.
| Technique | Moiety | Expected Data / Observation | Purpose |
|---|---|---|---|
| ¹H NMR | 4-Methoxybenzyl CH₂ | Singlet, ~3.7 ppm | Structural Confirmation |
| 4-Fluorobenzyl CH₂ | Singlet, ~3.8 ppm | Structural Confirmation | |
| Methoxy (B1213986) (OCH₃) | Singlet, ~3.8 ppm | Structural Confirmation | |
| Aromatic Protons | Doublets and triplets, ~6.8-7.4 ppm | Structural Confirmation | |
| ¹³C NMR | Methylene Carbons | Peaks around 50-55 ppm | Structural Confirmation |
| Methoxy Carbon | Peak around 55 ppm | Structural Confirmation | |
| C-F Carbon | Doublet due to C-F coupling, ~160 ppm (J ≈ 245 Hz) | Confirms presence and position of Fluorine | |
| HSQC | CH₂ Protons/Carbons | Cross-peak between proton signal (~3.7-3.8 ppm) and carbon signal (~50-55 ppm) | Unambiguous assignment of CH₂ groups |
| HMBC | CH₂ Protons/Aromatic C | Cross-peaks from methylene protons to adjacent aromatic carbons | Confirms connectivity of benzyl groups to nitrogen |
| HRMS | Molecular Ion | Observed m/z matching calculated value for [C₁₅H₁₆FNO + H]⁺ | Confirms elemental formula |
Automated Synthesis and High-Throughput Screening in Research
The fields of medicinal and materials chemistry increasingly rely on automated synthesis and high-throughput screening to accelerate the discovery of new molecules with desired properties. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, such as derivatives of this compound.
Automated Synthesis Platforms: Modern synthesis robots, often referred to as "RoboChemists," can perform multi-step reactions with high precision and reproducibility, operating 24/7 without human intervention. These systems typically consist of modules for sample preparation, reaction execution (often in flow reactors), and in-line analysis. For example, the automated synthesis of 4-[¹⁸F]fluorobenzylamine, a key precursor for radiolabeled tracers, has been successfully demonstrated using remotely-controlled synthesis units. Such a system could be adapted to perform a reductive amination by automatically dispensing solutions of 4-fluorobenzaldehyde, 4-methoxybenzylamine (B45378), and a reducing agent into a flow reactor under optimized conditions, followed by automated purification.
The use of cartridge-based systems further simplifies the process, where pre-packed capsules contain all the necessary reagents and purification media for a specific reaction. This "plug-and-play" approach allows chemists to quickly synthesize a variety of analogues by simply changing the input materials.
High-Throughput Screening: Once a library of related amines is synthesized, high-throughput screening can be used to rapidly assess their biological activity or material properties. This involves testing the compounds in parallel using robotic liquid handlers and automated readers. The integration of artificial intelligence (AI) and machine learning with these platforms can guide the synthesis process. An AI algorithm can analyze the results from an initial round of screening and then predict which new molecular structures should be synthesized next to optimize for a desired property, creating a closed-loop, autonomous discovery cycle. This approach dramatically accelerates the pace of research compared to traditional, manual methods.
Future Research Directions and Emerging Applications in Chemical Science
Exploration of Novel Synthetic Paradigms
The synthesis of unsymmetrical secondary amines like (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine has traditionally been achieved through methods such as reductive amination of aldehydes and ketones. youtube.comlibretexts.org This involves reacting an aldehyde or ketone with a primary amine to form an imine, which is then reduced. libretexts.org For instance, 4-fluorobenzaldehyde (B137897) could be reacted with 4-methoxybenzylamine (B45378), or vice-versa, in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). youtube.comlibretexts.org
However, future research is focused on developing more efficient and selective catalytic strategies. Key emerging areas include:
Catalytic Deaminative Coupling: A promising approach involves the direct deaminative coupling of two different primary amines, generating ammonia (B1221849) as the sole byproduct. marquette.edu Research has demonstrated that a ruthenium-catechol catalyst system can effectively couple various primary amines to form unsymmetrical secondary amines. marquette.edunih.gov This method is highly chemoselective and avoids the use of reactive reagents and the generation of wasteful byproducts. marquette.edu Applying this to the synthesis of this compound would involve the direct coupling of 4-fluorobenzylamine (B26447) and 4-methoxybenzylamine.
Reductive Amination from Nitriles: Another innovative, one-pot method is the reductive amination of nitriles. researchgate.net Heterogeneous catalysts, such as platinum nanowires or bimetallic PdPt–Fe₃O₄ nanoparticles, can facilitate the reaction between a nitrile, a primary amine, and a hydrogen source to selectively produce unsymmetrical secondary amines in high yields. researchgate.net
Palladium-Catalyzed Synthesis: Palladium catalysts have been shown to effectively promote the dehydrogenation of primary or secondary amines to create unsymmetrical amines. acs.orgacs.org This method is noted for its operational simplicity and high selectivity. acs.org
These modern catalytic methods represent a significant advancement over traditional multi-step procedures, offering improved atom economy and operational simplicity.
Deeper Mechanistic Elucidation of Reactions
A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and designing new catalysts. For a molecule like this compound, the electronic effects of the para-fluoro and para-methoxy substituents are of particular interest.
Mechanistic studies, such as kinetic analyses and isotope effect experiments, provide valuable insights. For example, in the ruthenium-catalyzed deaminative coupling of anilines with benzylamines, a Hammett plot was constructed by measuring the reaction rates for a series of para-substituted benzylamines (including 4-fluoro and 4-methoxy derivatives). marquette.edunih.gov The resulting plot yielded a negative ρ (rho) value of -0.79, indicating that electron-donating groups on the benzylamine (B48309) accelerate the reaction. marquette.edunih.gov This suggests the buildup of positive charge at the benzylic carbon in the transition state of the rate-determining step. nih.gov
Future research should aim for a more detailed mechanistic picture of such catalytic cycles. This includes:
Characterization of Intermediates: Isolating and characterizing key catalytic intermediates to provide direct evidence for the proposed reaction pathways.
Computational Modeling: Using Density Functional Theory (DFT) to model transition states and reaction energy profiles, which can help predict the influence of different substituents and ligands on catalytic activity and selectivity. researchgate.net
Kinetic Isotope Effects: Measuring kinetic isotope effects at different atomic positions can pinpoint bond-breaking and bond-forming events in the rate-limiting step of the reaction. marquette.edunih.gov
Such studies will not only refine the synthesis of this compound but also contribute to the broader field of catalytic C-N bond formation.
Integration into Advanced Functional Materials Research
The diarylamine scaffold is a crucial component in many advanced materials, particularly in the field of organic electronics. nih.govrsc.org The distinct electronic properties of the 4-fluorophenyl and 4-methoxyphenyl (B3050149) groups make this compound an attractive building block for new functional materials. The electron-withdrawing nature of fluorine and the electron-donating nature of the methoxy (B1213986) group can be exploited to fine-tune the electronic and photophysical properties of larger molecular systems.
Emerging applications in this area include:
Organic Light-Emitting Diodes (OLEDs): Diarylamine derivatives are widely used as hole-transporting materials or as part of emitter molecules in OLEDs. rsc.orgrsc.org Recently, materials exhibiting multi-resonance thermally activated delayed fluorescence (MR-TADF) have been developed for high-efficiency, narrow-band emission, which is critical for display technology. rsc.orgresearchgate.net By incorporating structures similar to this compound into larger, more rigid frameworks, it may be possible to create novel MR-TADF emitters with tailored properties. researchgate.net
Organic Semiconductors: The ability to tune frontier molecular orbital levels (HOMO/LUMO) is essential for developing organic semiconductors. The push-pull nature of the substituents in this amine could be harnessed to design molecules with specific band gaps for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org
Future research will likely focus on synthesizing polymers or dendrimers incorporating the this compound moiety to explore their bulk material properties and device performance.
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling and computational chemistry are becoming indispensable tools in modern chemical research. For this compound and its derivatives, these methods can accelerate the discovery of new applications and synthetic routes.
Quantitative Structure-Activity Relationship (QSAR): While often used in medicinal chemistry, QSAR principles can be applied to materials science and catalysis. nih.gov By synthesizing a library of related diarylamines and measuring their properties (e.g., reaction rates, fluorescence quantum yields, charge mobility), models can be built that correlate specific structural features with performance. This can guide the design of new molecules with enhanced properties. Studies on diarylamine-carboxamide derivatives have already utilized this approach to establish structure-activity relationships for cytotoxic effects. nih.gov
DFT Calculations: As mentioned previously, DFT is a powerful tool for predicting molecular geometries, electronic structures, and reaction energetics. researchgate.net For this compound, DFT could be used to:
Calculate the HOMO-LUMO gap to predict its electronic behavior in materials. rsc.org
Model its interaction with catalyst surfaces or active sites to understand reaction mechanisms.
Predict spectroscopic properties (e.g., NMR, IR spectra) to aid in characterization.
Integrating these predictive models into the research workflow can significantly reduce the experimental effort required to discover and optimize new chemical systems based on this scaffold.
Sustainable Chemical Processes for Amine Chemistry
The principles of green chemistry are increasingly guiding synthetic chemistry research, with a focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. proquest.com The synthesis of amines is a key area where these principles can have a significant impact.
Future research directions for the sustainable synthesis of this compound and related compounds include:
Catalysis in Green Solvents: Moving away from volatile organic compounds (VOCs) towards more environmentally benign solvents like water or biodegradable surfactants. proquest.com Surfactant-based micellar catalysis, for example, allows many reactions to be performed in water, simplifying product isolation and catalyst recycling. proquest.com
Atom-Economic Reactions: Prioritizing reactions that incorporate the maximum number of atoms from the reactants into the final product. The deaminative coupling of primary amines, which produces only ammonia, is a prime example of an atom-economic process. marquette.edu
Use of Renewable Feedstocks: While the starting materials for this specific amine are derived from petrochemicals, broader research into amine chemistry is exploring pathways from biomass.
Energy Efficiency: Developing catalysts that operate under milder conditions (lower temperature and pressure) reduces the energy consumption of chemical processes. researchgate.net
By focusing on these areas, the chemical community can develop manufacturing processes for valuable amines that are not only efficient and selective but also environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
